molecular formula C18H22N4 B2661314 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890630-28-1

3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2661314
CAS-Nummer: 890630-28-1
Molekulargewicht: 294.402
InChI-Schlüssel: VQANIUPAUURNOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical compound designed for research use only, supplied for scientific and experimental applications in laboratory settings. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry and drug discovery due to their versatile biological activities . The molecular scaffold serves as a privileged structure for developing potent protein kinase inhibitors (PKIs), playing a critical role in targeted therapy research . The specific substitution pattern at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine core is strategically designed to influence the compound's electronic properties, lipophilicity, and molecular conformation, thereby modulating its interaction with biological targets . Pyrazolo[1,5-a]pyrimidine derivatives primarily function by acting as ATP-competitive inhibitors of various protein kinases, which are key regulators in cellular signalling pathways frequently disrupted in diseases . Researchers are exploring such compounds for their potential to inhibit kinases including CK2, EGFR, B-Raf, and MEK, among others . Compounds within this structural class have demonstrated promise in areas such as non-small cell lung cancer (NSCLC) and melanoma research, where inhibition of specific kinase pathways can lead to antiproliferative effects . Beyond oncology research, closely related pyrazolo[1,5-a]pyrimidine analogues have shown potent activity as inhibitors of mycobacterial ATP synthase, highlighting their potential utility in infectious disease research, particularly for tuberculosis . The structural features of this compound, including the 3-phenyl group, 5-(propan-2-yl) substituent, and N-propylamine at the 7-position, are consistent with established structure-activity relationship (SAR) principles that enhance binding affinity and selectivity for various enzymatic targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the specific product documentation for detailed handling and storage information.

Eigenschaften

IUPAC Name

3-phenyl-5-propan-2-yl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-10-19-17-11-16(13(2)3)21-18-15(12-20-22(17)18)14-8-6-5-7-9-14/h5-9,11-13,19H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANIUPAUURNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 5-aminopyrazoles with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst.

    Alkylation reactions: The propan-2-yl and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Analyse Chemischer Reaktionen

3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : These compounds often function as inhibitors of specific kinases involved in cancer progression, such as the Adaptor Associated Kinase 1 (AAK1). AAK1 plays a crucial role in endocytosis and receptor-mediated signaling pathways that are frequently dysregulated in cancer cells .
  • Case Study : A study demonstrated that a related pyrazolo[1,5-a]pyrimidine derivative exhibited potent activity against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzymatic Inhibition

Another significant application of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is its role as an enzyme inhibitor:

  • Phosphodiesterase Inhibition : Compounds from this class have shown promise as phosphodiesterase inhibitors (PDEs), which are critical in regulating cellular signaling pathways. For instance, inhibition of PDE4 has been linked to improved cognitive function and memory retention in various animal models .

Neurological Applications

The potential neuroprotective effects of pyrazolo[1,5-a]pyrimidines have led to investigations into their use for treating neurological disorders:

  • Cognitive Enhancement : Studies have suggested that these compounds may enhance cognitive functions by modulating cyclic nucleotide levels through PDE inhibition. This is particularly relevant for conditions like Alzheimer's disease and schizophrenia, where PDE dysregulation is observed .

Synthesis and Functionalization

The synthesis of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step synthetic routes that allow for structural modifications to enhance biological activity:

Synthetic Method Description Yield
Nucleophilic Aromatic SubstitutionUtilizes electron-rich aromatic amines to introduce substituents at the pyrazole positionVaries (up to 80%)
Vilsmeier-Haack ReactionFacilitates the formation of the pyrimidine ring via electrophilic substitutionHigh yields reported
Multicomponent ReactionsCombines multiple reactants in a single step to improve efficiency and yieldGenerally high

These synthetic strategies not only improve yield but also enhance the diversity of compounds available for biological testing.

Wirkmechanismus

The mechanism of action of 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Key Observations:

3-Substituent: Fluorinated phenyl groups (e.g., 4-fluorophenyl in compound 35) enhance anti-mycobacterial activity (MIC = 0.12 μM) compared to non-fluorinated analogs . The target compound’s phenyl group may reduce potency but could improve metabolic stability due to lower electronegativity. Methoxy or chloro substituents (e.g., 2-methoxyphenyl in , 4-chlorophenyl in ) introduce steric and electronic effects that may alter target binding.

Aryl groups (e.g., 4-isopropylphenyl in compound 35) improve mycobacterial inhibition but may reduce solubility .

7-Substituent: Pyridinylmethyl amines (e.g., compound 35) are associated with high microsomal stability and low hERG liability . The target’s N-propyl group simplifies the structure, likely improving synthetic accessibility but possibly reducing target affinity. Morpholinopropyl or trifluoromethyl-containing substituents (e.g., ) introduce polar or electron-withdrawing effects, influencing solubility and metabolic pathways.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-... (35) 890626-59-2 D393-0389
Molecular Weight ~319.4 g/mol 483.5 g/mol ~377.5 g/mol 368.8 g/mol
LogP (Predicted) ~4.2 ~5.8 ~5.0 ~4.5
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 3 5 3 4
Rotatable Bonds 5 7 6 6
Key Trends:
  • The target compound’s lower molecular weight and LogP suggest improved bioavailability compared to bulkier analogs like compound 34.
  • Reduced hydrogen bond acceptors (3 vs. 5 in compound 35) may enhance blood-brain barrier penetration but could limit solubility.

Critical Research Findings and SAR Insights

Anti-Mycobacterial Activity: Fluorine at the 3-position (e.g., 4-fluorophenyl) is critical for sub-micromolar activity against M. tuberculosis . The target compound’s non-fluorinated phenyl group may require compensatory modifications at the 5- or 7-positions. Isopropyl at the 5-position balances lipophilicity and steric effects, as seen in compound 35’s high potency .

Safety and Stability :

  • N-(pyridin-2-ylmethyl) groups (e.g., compound 35) reduce hERG channel binding, a common cause of cardiotoxicity . The N-propyl group in the target compound is less likely to interact with ion channels, but experimental validation is needed.
  • Microsomal stability correlates with electron-withdrawing substituents (e.g., fluorine, pyridinyl), which the target compound lacks .

Biologische Aktivität

3-Phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides an overview of the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a subclass of heterocyclic compounds characterized by their unique structural framework. They are known for exhibiting a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The biological properties are often attributed to their ability to interact with various molecular targets such as enzymes and receptors.

The specific mechanisms through which 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine exerts its biological effects are not fully elucidated; however, several studies suggest potential pathways:

  • Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various enzymes, including kinases and phosphodiesterases. For example, compounds in this class have demonstrated inhibitory activity against adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and is implicated in cancer progression .
  • Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

Neuropathic Pain and Migraine Treatment

According to patent literature, compounds similar to 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine have been identified as potential treatments for neuropathic pain and migraines. These conditions often involve complex pathophysiological processes where modulation of pain pathways is critical .

Antitumor Potential

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds from this family have shown efficacy against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Research Findings and Case Studies

Study Findings
Patent US20090318437A1Identified potential therapeutic uses for neuropathic pain and migraine treatment .
MDPI Review (2021)Discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with anticancer properties .
ResearchGate StudyDemonstrated the inhibition of AAK1 by pyrazolo[1,5-a]pyrimidine derivatives leading to reduced cancer cell proliferation .

Q & A

Q. What are optimized synthetic routes for 3-phenyl-5-(propan-2-yl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors (e.g., pyrazoloamines or enaminones) under controlled conditions. For example, highlights the use of catalysts (e.g., Pd or Cu-based systems) and solvents like DMF or toluene to optimize cyclization efficiency. Temperature control (80–120°C) and stepwise purification (column chromatography, recrystallization) are critical for isolating the target compound. Industrial-scale protocols suggest refluxing precursors with amine moieties (e.g., propylamine) in anhydrous conditions to minimize side reactions .
  • Key Parameters Table :
StepReagents/ConditionsYield Optimization
CyclizationPd(OAc)₂, DMF, 100°C65–75% (via HPLC monitoring)
Amine couplingPropylamine, THF, reflux80–85% (under N₂ atmosphere)
PurificationSilica gel chromatography (EtOAc/hexane)Purity >98% (confirmed by NMR)

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Multimodal spectroscopy is essential:
  • 1H/13C NMR : Assign peaks based on substituent-induced shifts. For pyrazolo[1,5-a]pyrimidines, the C7-amine proton typically appears at δ 6.8–7.2 ppm, while aromatic protons (phenyl groups) resonate at δ 7.3–7.6 ppm ().
  • HRMS : Confirm molecular formula (e.g., C₁₉H₂₂N₄ via ESI+).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous compounds in .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Kinase inhibition screening : Test against CDK2, CDK9, or PTPN2 at 1–10 µM concentrations using fluorescence-based assays (ATP/GTP competition). reports IC₅₀ values <100 nM for related pyrazolo[1,5-a]pyrimidines against CDK8.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values to positive controls (e.g., doxorubicin).
  • Solubility/logP : Determine via shake-flask method (octanol/water) to guide formulation studies .

Advanced Research Questions

Q. How does the substitution pattern (phenyl, isopropyl, propylamine) influence its selectivity for kinase targets like CDK9 vs. CDK2?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Replace the N-propyl group with bulkier amines (e.g., cyclopropylmethyl) to assess steric effects on kinase binding pockets ().
  • Use molecular docking (AutoDock Vina) to model interactions with CDK9’s hydrophobic cleft. The isopropyl group may enhance van der Waals interactions, while the phenyl ring stabilizes π-stacking ().
  • Compare inhibition data across kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What experimental and computational strategies resolve contradictions in reported enzyme inhibition data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer conditions (pH 7.4, Mg²⁺).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independent of enzymatic turnover.
  • Meta-analysis : Cross-reference datasets from (CDK9 inhibition) and (triazolopyrimidine analogs) to identify substituent-specific trends.
  • Machine learning : Train models on public kinase inhibition datasets to predict discrepancies due to assay variability .

Q. How can in silico methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration for neurological applications?

  • Methodological Answer :
  • QSAR modeling : Use descriptors like polar surface area (<90 Ų) and logP (2–4) to predict BBB permeability ( notes moderate lipophilicity for related compounds).
  • MD simulations : Simulate membrane partitioning (e.g., CHARMM-GUI) to assess translocation kinetics.
  • Proteomics : Identify efflux transporters (e.g., P-gp) using Caco-2 cell assays; modify substituents to reduce transporter affinity .

Data Contradiction Analysis

Q. Why might this compound show divergent activity in enzymatic vs. cell-based assays?

  • Methodological Answer :
  • Cellular context : Off-target effects (e.g., hERG inhibition) or metabolic instability (). Perform metabolite ID via LC-MS/MS to detect N-dealkylation or oxidation.
  • Microenvironment factors : Hypoxia or pH shifts in cell cultures may alter protonation states, affecting target engagement. Use isothermal titration calorimetry (ITC) to measure binding under varying pH .

Tables for Key Comparisons

Table 1 : Substituent Effects on Kinase Inhibition (CDK9 vs. CDK2)

SubstituentCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity RatioSource
Phenyl25 ± 3450 ± 5018:1
4-Fluorophenyl18 ± 2600 ± 7033:1
Isopropyl30 ± 4300 ± 3010:1

Table 2 : Computational vs. Experimental logP Values

MethodlogP (Predicted)logP (Experimental)Error
ChemAxon3.23.5 ± 0.20.3
ACD/Labs3.43.5 ± 0.20.1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.